2,2,6-Trimethylcyclohexane-1,4-dione (CAS 20547-99-3), commonly referred to as dihydroketoisophorone (DH-KIP), is a sterically hindered cyclic 1,4-diketone that serves as a critical intermediate in the industrial synthesis of vitamins, carotenoids, and flavor compounds [1]. Featuring a cyclohexane ring substituted with three methyl groups, this compound is highly valued for its predictable reactivity in oxidative aromatizations and selective reductions. In procurement contexts, it is primarily sourced as a direct precursor for 2,3,5-trimethylhydroquinone (TMHQ) and its diesters—the essential building blocks for Vitamin E (alpha-tocopherol) [2]. Supplied as a stable solid with a melting point of 65–67 °C, DH-KIP offers superior shelf-stability and handling characteristics compared to its volatile upstream precursors, making it a preferred choice for scalable fine chemical manufacturing .
Substituting 2,2,6-trimethylcyclohexane-1,4-dione with structurally related analogs like ketoisophorone (KIP) or upstream precursors like beta-isophorone introduces severe process inefficiencies [1]. While KIP is a traditional alternative for TMHQ synthesis, its gas-phase rearrangement under hydrogenating conditions suffers from poor conversion rates and low selectivity, driving up downstream purification costs[1]. Conversely, attempting to synthesize DH-KIP in-house from beta-isophorone requires hazardous epoxidation steps using percarboxylic acids under strict water-free (<5 wt%) and temperature-controlled (<20 °C) conditions to prevent unwanted side reactions [2]. Furthermore, for applications where the final product is achiral (such as the planar aromatic TMHQ), substituting the racemic DH-KIP with the highly expensive, enzymatically produced (R)-enantiomer (levodione) drastically inflates procurement budgets without adding chemical value[3].
In the industrial production of trimethylhydroquinone (TMHQ) derivatives, the choice of cyclic ketone precursor dictates the overall process yield [1]. Traditional gas-phase rearrangement of ketoisophorone (KIP) under hydrogenating conditions achieves a maximum conversion of only 30% and a TMHQ selectivity of ~50% [1]. In contrast, utilizing 2,2,6-trimethylcyclohexane-1,4-dione (DH-KIP) via oxidative aromatization with an acylating and sulfonating agent enables a highly efficient, direct conversion to TMHQ-diacetate (TMHQ-DA) in a single liquid-phase step [2].
| Evidence Dimension | Conversion and Selectivity to TMHQ derivatives |
| Target Compound Data | Direct, high-yield liquid-phase oxidative aromatization to TMHQ-DA |
| Comparator Or Baseline | Ketoisophorone (KIP) (30% max conversion, 50% selectivity in gas-phase) |
| Quantified Difference | Avoids the 70% unreacted material and 50% by-product formation associated with KIP gas-phase routes. |
| Conditions | Gas-phase hydrogenation (KIP) vs. Liquid-phase oxidative aromatization with acid catalyst (DH-KIP). |
Procuring DH-KIP directly bypasses the low-yield bottlenecks of KIP rearrangement, drastically improving the throughput of Vitamin E precursor manufacturing.
For the synthesis of high-value fragrance compounds like damascenone, 2,2,6-trimethylcyclohexane-1,4-dione serves as an optimal substrate for selective catalytic reduction[1]. When subjected to selective hydrogenation using a chiral rhodium catalyst, DH-KIP is converted to 4-hydroxy-2,2,6-trimethylcyclohexanone with exceptional efficiency, yielding a crude product with 99.72% purity by GC analysis [1]. Attempting to use cruder mixtures or relying on alternative oxidation states results in complex mixtures of over-reduced diols or unreacted ketones that require intensive distillation[2].
| Evidence Dimension | GC Purity of intermediate post-hydrogenation |
| Target Compound Data | 99.72% GC purity of 4-hydroxy-2,2,6-trimethylcyclohexanone |
| Comparator Or Baseline | Crude or non-selective ketone mixtures (requiring intensive fractional distillation) |
| Quantified Difference | Near-quantitative conversion (>99% purity) without complex downstream separation. |
| Conditions | Selective hydrogenation under inert atmosphere using Rh-based catalysts. |
The near-quantitative purity profile of DH-KIP reductions minimizes downstream purification costs in the synthesis of premium flavor and fragrance additives.
Biocatalytic production of the pure (R)-enantiomer of this compound (levodione) via yeast whole-cell bioreduction yields a space-time yield of only 2.8 g/L/d, making the chiral variant highly expensive to procure [1]. However, for the bulk synthesis of trimethylhydroquinone (TMHQ) and its derivatives, the cyclohexane ring is fully aromatized, destroying any stereocenters [2]. Therefore, procuring the racemic 2,2,6-trimethylcyclohexane-1,4-dione delivers the exact same chemical utility for Vitamin E synthesis at a fraction of the cost of the enzymatically derived chiral counterpart[3].
| Evidence Dimension | Process suitability and procurement cost-efficiency |
| Target Compound Data | Racemic DH-KIP (fully effective for aromatization to achiral TMHQ) |
| Comparator Or Baseline | (R)-levodione (Chiral, enzymatically produced at 2.8 g/L/d) |
| Quantified Difference | 100% equivalent performance for aromatization, bypassing the low-throughput (2.8 g/L/d) bioprocess bottleneck. |
| Conditions | Oxidative aromatization to planar TMHQ. |
Buyers manufacturing achiral aromatic derivatives should strictly procure the racemic DH-KIP to avoid the steep premium associated with chiral levodione.
Directly following its superior performance in oxidative aromatization, DH-KIP is the premier procurement choice for manufacturing trimethylhydroquinone diacetate (TMHQ-DA) and TMHQ. Its use bypasses the low-yield gas-phase rearrangement of ketoisophorone, allowing for efficient liquid-phase conversion using sulfonating and acylating agents [1].
Leveraging its high-purity reduction profile, DH-KIP is ideal for the synthesis of 4-hydroxy-2,2,6-trimethylcyclohexanone. Its predictable behavior under Rh-catalyzed selective hydrogenation ensures >99% GC purity, making it highly suitable for the stringent quality requirements of the flavor and fragrance industry[2].
Because the aromatization process destroys stereocenters, the racemic DH-KIP is the optimal starting material for bulk achiral products. It provides the exact structural framework needed for TMHQ without the severe cost penalties associated with procuring the enzymatically synthesized (R)-enantiomer[3].